(2-Amino-3-chloro-4-methoxyphenyl)acetone
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Overview
Description
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10ClNO2. It is a light brown to brown powder or crystals and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone typically involves the reaction of 2-amino-3-chloro-4-methoxybenzaldehyde with a suitable reagent under controlled conditions. One common method includes the use of acetic anhydride and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar in structure but with a hydroxyl group instead of an amino group.
1-(3-Chloro-4-methoxyphenyl)ethanone: Similar but with the amino group replaced by a hydrogen atom.
Uniqueness
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amino group allows for various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(2-amino-3-chloro-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)5-7-3-4-8(14-2)9(11)10(7)12/h3-4H,5,12H2,1-2H3 |
InChI Key |
OXHQGTCOXWIDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=C(C=C1)OC)Cl)N |
Origin of Product |
United States |
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